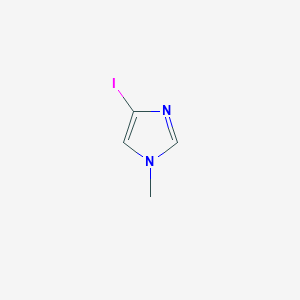

4-Iodo-1-methyl-1H-imidazole

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

4-iodo-1-methylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5IN2/c1-7-2-4(5)6-3-7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUQSHNLGOKQVHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80378476 | |

| Record name | 4-Iodo-1-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71759-87-0 | |

| Record name | 4-Iodo-1-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Iodo-1-methyl-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 4-Iodo-1-methyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodo-1-methyl-1H-imidazole is a halogenated heterocyclic compound that serves as a valuable intermediate in organic synthesis. Its structure, featuring a methyl-substituted imidazole ring with an iodine atom at the C4 position, makes it a versatile building block for the introduction of the 1-methyl-imidazol-4-yl moiety into more complex molecular architectures. The carbon-iodine bond is particularly amenable to a variety of cross-coupling reactions, which is of significant interest in the field of medicinal chemistry for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of a common synthesis route and the key characterization parameters for this compound.

Synthesis of this compound

A prevalent method for the synthesis of this compound involves the selective deiodination of a di-iodinated precursor, 4,5-diiodo-1-methyl-1H-imidazole. This approach offers good yields and selectivity.

Experimental Protocol: Synthesis from 4,5-Diiodo-1-methyl-1H-imidazole

This protocol details the synthesis of this compound from its di-iodinated precursor using a Grignard reagent.

Materials:

-

4,5-diiodo-1-methyl-1H-imidazole

-

Ethylmagnesium bromide (EtMgBr) 3.0 M solution in diethyl ether

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Standard glassware for extraction and filtration

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 4,5-diiodo-1-methyl-1H-imidazole in anhydrous dichloromethane.

-

At room temperature, slowly add ethylmagnesium bromide (3.0 M solution in ether) dropwise to the stirred solution over a period of at least 15 minutes.

-

After the addition is complete, continue to stir the reaction mixture for approximately 20 minutes.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) to confirm the complete consumption of the starting material.

-

Once the reaction is complete, quench the reaction by carefully adding water to the mixture.

-

Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers.

-

Extract the aqueous layer multiple times with dichloromethane.

-

Combine all the organic layers and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the product.

Caption: Synthesis workflow for this compound.

Characterization

The identity and purity of synthesized this compound are confirmed through various analytical techniques. The following tables summarize its key physical and chemical properties.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₄H₅IN₂ | [1][2][3] |

| Molecular Weight | 208.00 g/mol | [2][3] |

| Appearance | Colorless to light yellow crystalline solid | [1] |

| Melting Point | 51-54 °C | [2] |

| Boiling Point | 299.0 ± 13.0 °C at 760 mmHg | [2] |

| Density | 2.1 ± 0.1 g/cm³ | [2] |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol and dimethyl sulfoxide. | [1] |

Spectroscopic Data

While detailed experimental spectra for this compound are not widely available in the literature, the expected spectroscopic characteristics can be inferred from its structure and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two protons on the imidazole ring and a singlet for the methyl protons. The chemical shifts of the ring protons would be influenced by the electron-withdrawing effect of the iodine atom.

-

¹³C NMR: The carbon NMR spectrum should display four signals corresponding to the four carbon atoms in the molecule. The carbon atom bonded to the iodine (C4) is expected to have a characteristic chemical shift in the lower field region of the spectrum.

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at an m/z corresponding to its molecular weight. Common fragmentation patterns for imidazole derivatives include the loss of small neutral molecules. Due to the presence of iodine, a prominent peak corresponding to the iodine cation (I⁺) at m/z 127 may also be observed.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated area. It may be irritating to the skin, eyes, and respiratory system.[1] Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this compound. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS).

Conclusion

This compound is a key synthetic intermediate with applications in pharmaceutical and chemical research. The synthesis via deiodination of its di-iodinated precursor is an effective method for its preparation. Proper characterization using a combination of physical and spectroscopic methods is essential to ensure the identity and purity of the compound for its intended applications.

References

Physical and chemical properties of 4-Iodo-1-methyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Iodo-1-methyl-1H-imidazole is a pivotal heterocyclic building block in the fields of medicinal chemistry and organic synthesis. Its unique structural features, particularly the presence of a reactive iodine atom on the imidazole ring, render it a versatile precursor for the synthesis of a wide array of complex molecules and active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a summary of its applications in drug discovery and development. All quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using process diagrams.

Physical and Chemical Properties

This compound is a colorless to light yellow crystalline solid at room temperature.[1] It exhibits solubility in various organic solvents such as ethanol and dimethyl sulfoxide, with slight solubility in water.[1] The key physical and chemical properties are summarized below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄H₅IN₂ | [1][2] |

| Molecular Weight | 208.00 g/mol | [2] |

| CAS Number | 71759-87-0 | [2] |

| Appearance | Colorless to light yellow crystalline solid/powder | [1] |

| Melting Point | 51-54 °C | |

| Boiling Point (Predicted) | 299.0 ± 13.0 °C at 760 mmHg | |

| Density (Predicted) | 2.07 ± 0.1 g/cm³ | [1] |

| pKa (Predicted) | 4.46 ± 0.61 | |

| LogP (Predicted) | 1.10 | |

| Solubility | Slightly soluble in water; Soluble in ethanol, DMSO | [1] |

Spectral Data

The structural confirmation of this compound is typically achieved through various spectroscopic methods. While specific experimental spectra are proprietary to individual research labs, the following table outlines the expected analytical techniques used for its characterization.

Table 2: Spectroscopic and Chromatographic Data

| Technique | Description |

| ¹H NMR | Expected signals would correspond to the two imidazole ring protons and the N-methyl protons. |

| ¹³C NMR | Expected signals would include those for the three imidazole ring carbons and the N-methyl carbon. |

| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ would be expected at m/z ≈ 208. |

| Infrared (IR) Spectroscopy | Characteristic peaks for C-H, C=N, and C-N stretching and bending vibrations of the imidazole ring. |

| HPLC/LC-MS | Used for purity assessment and quantification, typically employing a C18 reverse-phase column.[3] |

Chemical Reactivity and Applications

The synthetic utility of this compound is primarily derived from the reactivity of the carbon-iodine bond. This bond serves as a versatile handle for introducing a variety of functional groups via metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions.[4] This capability makes it an invaluable intermediate in the synthesis of pharmacologically active compounds.

The imidazole moiety is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs. By using this compound, medicinal chemists can systematically modify molecular structures to explore structure-activity relationships (SAR) and optimize lead compounds for various therapeutic targets, including kinase inhibitors and G-protein coupled receptors.[1]

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-Iodo-1-methyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-iodo-1-methyl-1H-imidazole. This pivotal compound serves as a versatile building block in medicinal chemistry and materials science. A thorough understanding of its spectral characteristics is essential for reaction monitoring, quality control, and structural elucidation of more complex derivatives.

Molecular Structure and Atom Numbering

The structural formula of this compound, with the conventional numbering scheme used for NMR signal assignment, is presented below. This numbering is crucial for correlating the observed NMR signals to the specific protons and carbons within the molecule.

Caption: Molecular structure of this compound with IUPAC numbering for NMR assignments.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by three distinct signals corresponding to the two imidazole ring protons and the methyl group protons. The chemical shifts are influenced by the electron-withdrawing effect of the iodine atom and the overall aromaticity of the imidazole ring.

| Signal Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-2 | ~7.40 | Singlet | - |

| H-5 | ~6.95 | Singlet | - |

| N-CH₃ | ~3.65 | Singlet | - |

| Note: The exact chemical shifts can vary slightly depending on the solvent and concentration. |

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of this compound displays four signals, corresponding to the three carbon atoms of the imidazole ring and the methyl carbon. The carbon atom directly bonded to the iodine (C-4) is significantly shielded.

| Signal Assignment | Chemical Shift (δ) ppm |

| C-2 | ~137 |

| C-4 | ~85 |

| C-5 | ~129 |

| N-CH₃ | ~34 |

| Note: The exact chemical shifts can vary slightly depending on the solvent and concentration. |

Experimental Protocol for NMR Data Acquisition

The following provides a generalized experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

2. NMR Spectrometer Setup:

-

The spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.

-

The probe is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.

-

The magnetic field is shimmed to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

3. ¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence is used.

-

Spectral Width: Approximately 16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans are typically sufficient.

-

Temperature: 298 K (25 °C).

4. ¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence with proton decoupling.

-

Spectral Width: Approximately 200-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

-

Temperature: 298 K (25 °C).

5. Data Processing:

-

The acquired Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.

-

The spectrum is phased and baseline corrected.

-

The chemical shifts are referenced to the TMS signal at 0.00 ppm.

Logical Workflow for NMR Analysis

The process of obtaining and interpreting NMR data for structural elucidation follows a logical progression from sample preparation to final data analysis.

Caption: A logical workflow diagram for NMR analysis, from sample preparation to structural confirmation.

This guide provides the foundational NMR data and methodologies for working with this compound, enabling researchers to confidently identify and utilize this compound in their synthetic and developmental endeavors.

Crystal Structure of 4-Iodo-1-methyl-1H-imidazole: A Technical Overview

Despite a comprehensive search of chemical and crystallographic databases, the experimental crystal structure of 4-Iodo-1-methyl-1H-imidazole has not been publicly reported. Therefore, a detailed technical guide on its specific crystal structure, including quantitative data tables and experimental protocols for its crystallographic analysis, cannot be provided at this time.

This document aims to provide relevant information for researchers, scientists, and drug development professionals by outlining the available synthetic methods for this compound and presenting the known crystal structure of the closely related parent compound, 4-iodo-1H-imidazole. Understanding the synthesis is crucial for obtaining crystalline material, and the structure of the unmethylated analogue offers valuable insights into the potential solid-state conformation of the target molecule.

Synthesis of this compound

The synthesis of this compound has been documented, with a common route proceeding through the selective deiodination of a diiodo precursor.

A general synthetic procedure is as follows:

-

Preparation of 4,5-diiodo-1-methyl-1H-imidazole: 1-methylimidazole is subjected to iodination to yield the diiodo derivative.

-

Selective Monodeiodination: 4,5-diiodo-1-methyl-1H-imidazole is then treated with a Grignard reagent, such as ethylmagnesium bromide (EtMgBr), in an anhydrous solvent like dichloromethane (CH2Cl2). The Grignard reagent selectively removes one of the iodine atoms.

-

Workup and Purification: The reaction is quenched with water, and the product is extracted from the aqueous layer using an organic solvent. The combined organic layers are dried and concentrated to yield this compound.

This synthetic approach allows for the regioselective production of the desired 4-iodo isomer.

Experimental Workflow for Synthesis

The following diagram illustrates a generalized workflow for the synthesis of this compound.

Caption: Generalized workflow for the synthesis of this compound.

Crystal Structure of 4-iodo-1H-imidazole: A Proxy for Understanding

While the crystal structure of the N-methylated title compound is unavailable, a definitive structural analysis of 4-iodo-1H-imidazole has been achieved through single-crystal X-ray diffraction.[1] This provides the most relevant experimental data for inferring the potential solid-state characteristics of this compound.

Experimental Protocol for Crystal Structure Determination of 4-iodo-1H-imidazole

The determination of the crystal structure of 4-iodo-1H-imidazole typically involves the following steps:[1]

-

Crystallization: The synthesized 4-iodo-1H-imidazole is purified by recrystallization to obtain single crystals of suitable size and quality for X-ray diffraction.[1]

-

Data Collection: A single crystal is mounted on a goniometer and cooled to reduce thermal vibrations. X-ray diffraction data are collected using a diffractometer.[1]

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using computational methods and refined to obtain the final atomic coordinates and molecular geometry.[1]

Crystallographic Data for 4-iodo-1H-imidazole

The following tables summarize the key crystallographic parameters for 4-iodo-1H-imidazole. This data is provided for comparative purposes and as a predictive tool for the properties of this compound.

Table 1: Crystal Data and Structure Refinement for 4-iodo-1H-imidazole

| Parameter | Value |

| Empirical formula | C₃H₃IN₂ |

| Formula weight | 193.97 |

| Temperature | Data typically collected at low temperatures (e.g., 100-173 K) |

| Wavelength | Typically Mo Kα (0.71073 Å) or Cu Kα (1.54184 Å) |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 8.13(2) Å, α = 90° |

| b = 5.65(1) Å, β = 111.9(3)° | |

| c = 12.11(2) Å, γ = 90° | |

| Volume | 515(2) ų |

| Z | 4 |

| Density (calculated) | 2.50 g/cm³ |

Note: The unit cell dimensions are for 4-iodo-1H-imidazole and are provided as a reference.

Table 2: Selected Bond Lengths and Angles for 4-iodo-1H-imidazole

| Bond | Length (Å) | Angle | Degree (°) |

| I(1)-C(4) | 2.06(3) | N(1)-C(2)-N(3) | 112(3) |

| N(1)-C(2) | 1.34(4) | C(2)-N(3)-C(4) | 107(2) |

| C(2)-N(3) | 1.32(4) | N(3)-C(4)-C(5) | 109(3) |

| N(3)-C(4) | 1.38(4) | C(4)-C(5)-N(1) | 106(3) |

| C(4)-C(5) | 1.36(4) | C(5)-N(1)-C(2) | 106(3) |

| C(5)-N(1) | 1.37(4) |

Note: These bond lengths and angles are for 4-iodo-1H-imidazole and serve as a structural reference.

Predicted Structural Impact of N-Methylation

The primary structural difference between 4-iodo-1H-imidazole and this compound is the presence of a methyl group on the N1 nitrogen atom. This substitution is expected to have several key impacts on the crystal packing and intermolecular interactions:

-

Hydrogen Bonding: In the crystal structure of 4-iodo-1H-imidazole, the N-H group acts as a hydrogen bond donor, forming intermolecular hydrogen bonds. The methylation at the N1 position in this compound removes this hydrogen bond donor capability, which will significantly alter the crystal packing arrangement.

-

Steric Effects: The methyl group will introduce steric bulk, which may influence the planarity and orientation of the imidazole rings in the crystal lattice.

-

Intermolecular Interactions: With the absence of strong N-H···N hydrogen bonds, the crystal packing of this compound will likely be governed by weaker interactions such as C-H···I, C-H···N, and potentially π-π stacking interactions between the imidazole rings.

Conclusion and Future Directions

While the precise crystal structure of this compound remains undetermined from publicly available data, this guide provides a foundation for researchers by summarizing its synthesis and offering a detailed look at the crystal structure of its parent compound, 4-iodo-1H-imidazole. The provided crystallographic data for 4-iodo-1H-imidazole serves as a valuable reference for understanding the molecular geometry and can aid in the computational modeling of this compound.

For drug development professionals and scientists, the synthesis and purification of this compound to yield high-quality single crystals is the necessary first step to enable its experimental crystal structure determination. Such a study would be a valuable contribution to the field, providing precise structural data that would aid in structure-based drug design and the development of novel materials.

References

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 4-Iodo-1-methyl-1H-imidazole

Introduction

This compound is a key heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring an iodine atom at the 4-position of the imidazole ring and a methyl group at the 1-position, imparts unique reactivity that makes it a valuable building block for the synthesis of a wide array of more complex molecules. The presence of the iodo-substituent provides a reactive handle for various cross-coupling reactions, enabling the introduction of diverse functionalities. This technical guide provides a comprehensive overview of the discovery, synthesis, properties, and applications of this compound.

Discovery and History

While a definitive first synthesis of this compound is not readily apparent in a singular seminal publication, its development is intrinsically linked to the broader exploration of imidazole chemistry. The imidazole ring itself was first reported in 1858 by the German chemist Heinrich Debus. The subsequent functionalization of the imidazole core, including iodination and methylation, became a focus of synthetic chemists aiming to create novel compounds with diverse properties. The synthesis and application of iodo-imidazole derivatives have been documented in various patents and research articles, highlighting its importance as a versatile intermediate in the preparation of pharmacologically active compounds.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented below for easy reference.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₄H₅IN₂ |

| Molecular Weight | 208.00 g/mol |

| Appearance | Colorless to light yellow crystalline solid |

| Melting Point | 148-152 °C |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol and dimethyl sulfoxide |

| CAS Number | 71759-87-0 |

Table 2: Spectroscopic Data of this compound

| Spectroscopy | Data |

| ¹H NMR | Predicted shifts may vary depending on the solvent. Awaiting experimental data for precise peak assignments. |

| ¹³C NMR | Predicted shifts may vary depending on the solvent. Awaiting experimental data for precise peak assignments. |

| Infrared (IR) | Awaiting experimental data. |

| Mass Spectrometry (MS) | Awaiting experimental data. |

Experimental Protocols for Synthesis

Two primary synthetic routes for this compound have been established: the direct iodination of 1-methylimidazole and the synthesis from 4,5-diiodo-1-methyl-1H-imidazole.

Protocol 1: Synthesis from 4,5-Diiodo-1-methyl-1H-imidazole

This method involves the selective mono-deiodination of a di-iodinated precursor.

Materials:

-

4,5-Diiodo-1-methyl-1H-imidazole

-

Ethylmagnesium bromide (EtMgBr) in a suitable solvent (e.g., diethyl ether)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

-

Dissolve 4,5-diiodo-1-methyl-1H-imidazole in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add a solution of ethylmagnesium bromide to the reaction mixture at room temperature.

-

Stir the reaction mixture for a specified time, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the careful addition of water.

-

Separate the organic and aqueous layers.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Caption: Workflow for the synthesis of this compound from its di-iodinated precursor.

Protocol 2: Direct Iodination of 1-Methylimidazole (Adapted from related procedures)

This method involves the direct electrophilic iodination of the imidazole ring.

Materials:

-

1-Methylimidazole

-

Iodine (I₂)

-

A suitable base (e.g., sodium hydroxide)

-

A suitable solvent (e.g., water, dichloromethane)

-

An iodide salt (e.g., sodium iodide or potassium iodide) to aid in iodine solubility (optional)

Procedure:

-

Dissolve 1-methylimidazole in the chosen solvent.

-

If using an aqueous basic solution, dissolve the base in water and then add the 1-methylimidazole.

-

In a separate flask, prepare a solution of iodine (and iodide salt, if used) in the solvent.

-

Slowly add the iodine solution to the 1-methylimidazole solution at a controlled temperature (e.g., 0 °C to room temperature).

-

Stir the reaction mixture for a designated period, monitoring by TLC.

-

Upon completion, work up the reaction mixture. This may involve neutralization, extraction with an organic solvent, and washing.

-

Purify the crude product by a suitable method, such as recrystallization or column chromatography.

Caption: General workflow for the direct iodination of 1-methylimidazole.

Applications in Drug Discovery and Development

The unique structural features of this compound make it a valuable scaffold in the design of novel therapeutic agents. The imidazole core is a common motif in many biologically active molecules, and the iodo-substituent provides a convenient point for further chemical modification through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig).

Role as a Kinase Inhibitor Precursor

A significant application of this compound is in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. By utilizing this compound as a starting material, medicinal chemists can synthesize libraries of compounds with diverse substituents at the 4-position. These derivatives can then be screened for their ability to inhibit specific kinases, leading to the identification of potential drug candidates. The logical workflow for this process is outlined below.

Caption: Logical workflow from this compound to a preclinical drug candidate.

Conclusion

This compound is a synthetically versatile and commercially important molecule. Its well-defined reactivity, particularly at the iodo-substituted position, makes it an invaluable tool for medicinal chemists and drug development professionals. The synthetic protocols outlined in this guide provide a foundation for its preparation, and its application as a precursor for kinase inhibitors highlights its significance in the ongoing quest for novel therapeutics. Further research into its historical origins and a more comprehensive characterization of its spectroscopic properties will continue to enhance its utility in the scientific community.

The Synthetic Versatility of 4-Iodo-1-methyl-1H-imidazole: A Technical Guide to Key Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a vast array of biologically active compounds.[1] Functionalization of the imidazole ring is a critical strategy in the development of novel therapeutics. Among the various functionalized imidazoles, 4-Iodo-1-methyl-1H-imidazole stands out as a versatile and highly valuable building block. The presence of an iodine atom at the C4 position provides a reactive "handle" for a suite of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents.[1] This modification capability is instrumental in exploring structure-activity relationships (SAR) and optimizing lead compounds in drug discovery.

This technical guide provides an in-depth overview of the core reactions involving this compound, with a focus on palladium-catalyzed cross-coupling methodologies. It offers detailed experimental protocols, quantitative data summaries derived from analogous systems, and visual diagrams of reaction pathways and workflows to facilitate its application in research and development. While specific data for the N-methylated derivative is limited in publicly available literature, the protocols and data presented for the closely related 4-iodo-1H-imidazole and its N-protected analogues serve as a robust starting point for experimental design. The reactivity of the carbon-iodine bond is the primary driver for these transformations, and thus the principles and conditions are largely translatable.[1][2]

Core Reactions and Methodologies

This compound is an excellent substrate for several key palladium-catalyzed cross-coupling reactions, which allow for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the C4 position. The primary reactions include the Suzuki-Miyaura coupling, the Sonogashira coupling, the Heck reaction, and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful and widely used method for forming C-C bonds between the C4 position of the imidazole ring and various aryl or heteroaryl boronic acids or esters.[3][4] This reaction is fundamental for the synthesis of biaryl structures, which are common motifs in pharmaceutical agents. Microwave-assisted protocols have proven to be particularly effective for this transformation, often leading to high yields in reduced reaction times.[4]

The following table summarizes representative yields for Suzuki-Miyaura couplings of 4-iodo-1H-imidazole derivatives with various arylboronic acids. These conditions and outcomes provide a strong predictive framework for reactions with this compound.

| Catalyst System | Base | Solvent | Temperature (°C) | Time (min) | Coupling Partner | Yield (%) | Reference |

| Pd(PPh₃)₄ | K₂CO₃ | DME | 150 | 10 | Phenylboronic acid | 85 | [3] |

| Pd(OAc)₂ / PPh₃ | K₂CO₃ | DME | 150 | 10 | Phenylboronic acid | 82 | [3] |

| PdCl₂(dppf) | K₂CO₃ | DME | 150 | 10 | Phenylboronic acid | 94 | [3] |

| Pd(OAc)₂ / SPhos | K₂CO₃ | DME | 150 | 10 | Phenylboronic acid | 92 | [3] |

Note: Data adapted from a study on the microwave-assisted Suzuki–Miyaura cross-coupling of 4(5)-iodoimidazole.[3]

This protocol describes a general procedure for the microwave-assisted Suzuki-Miyaura coupling of a 4-iodoimidazole derivative with an arylboronic acid.[4]

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.1 equiv)

-

Triphenylphosphine (PPh₃) (0.2 equiv)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

Dioxane/Ethanol solvent mixture

-

Microwave reactor vial with a magnetic stir bar

Procedure:

-

To a microwave reactor vial, add this compound, the arylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.

-

Add the dioxane/ethanol solvent mixture.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the reaction mixture at 150 °C for 20 minutes.

-

After the reaction is complete, allow the vial to cool to room temperature.

-

Filter the reaction mixture and concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to obtain the desired 4-aryl-1-methyl-1H-imidazole.[4]

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of a C-C bond between this compound and a terminal alkyne.[3] This reaction is instrumental in the synthesis of alkynyl-imidazoles, which are important precursors for various heterocyclic systems and have been identified in kinase inhibitors and other targeted therapeutics.[3] The reaction typically employs a palladium catalyst in conjunction with a copper(I) co-catalyst.[5]

The following table presents representative data for Sonogashira couplings of iodo-heterocycles, which can be used as a baseline for optimizing reactions with this compound.

| Catalyst System | Co-catalyst | Base | Solvent | Temperature (°C) | Time (h) | Coupling Partner | Yield (%) | Reference |

| PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | RT | 6 | Phenylacetylene | 92 | [3] |

| Pd(PPh₃)₄ | CuI | Et₃N | THF | 60 | 4 | 1-Heptyne | 88 | [3] |

| Pd(OAc)₂ / PPh₃ | CuI | i-Pr₂NEt | Acetonitrile | 50 | 8 | Trimethylsilylacetylene | 95 | [3] |

| PdCl₂(dppf) | CuI | Cs₂CO₃ | Dioxane | 80 | 12 | 3-Ethynylpyridine | 85 | [3] |

Note: Data is representative for Sonogashira couplings of iodo-heterocycles and provides a baseline for catalyst optimization.[3]

This protocol outlines a general procedure for the Sonogashira coupling of an N-substituted 4-iodoimidazole with a terminal alkyne.[3]

Materials:

-

This compound (1.0 mmol)

-

Terminal alkyne (1.2 mmol)

-

Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) (0.03 mmol)

-

Copper(I) iodide (CuI) (0.06 mmol)

-

Triethylamine (Et₃N) (3.0 mmol)

-

Anhydrous N,N-Dimethylformamide (DMF) (10 mL)

Procedure:

-

In a dry Schlenk flask under an inert atmosphere, dissolve this compound in DMF.

-

To the solution, add the terminal alkyne, dichlorobis(triphenylphosphine)palladium(II), and copper(I) iodide.

-

Add triethylamine to the mixture.

-

Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC.

-

Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash with saturated aqueous ammonium chloride to remove copper salts.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Heck Reaction

The Heck reaction provides a method for the C-C bond formation between this compound and an alkene, leading to the synthesis of 4-vinyl-substituted imidazoles.[4] These products are valuable intermediates for further functionalization.

The table below provides representative yields for Heck reactions of iodo-heterocycles with various alkenes. These serve as a useful guide for reactions with this compound.

| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Alkene | Yield (%) | Reference |

| Pd(OAc)₂ | Et₃N | DMF | 100 | 12 | n-Butyl acrylate | 85 | [3] |

| Pd/C | NaOAc | NMP | 120 | 24 | Styrene | 78 | [3] |

| Herrmann's Catalyst | K₂CO₃ | DMA | 140 | 10 | Methyl methacrylate | 82 | [3] |

Note: Data is representative for Heck reactions of iodo-heterocycles and should be used as a starting point for optimization.[3]

The following is a general protocol for the Heck reaction of a 4-iodoimidazole derivative.[3]

Materials:

-

This compound (1.0 equiv)

-

Alkene (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

-

Triethylamine (Et₃N) (1.5 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound and palladium(II) acetate.

-

Add anhydrous DMF to dissolve the solids.

-

Add the alkene followed by triethylamine.

-

Heat the reaction mixture to 100 °C with stirring.

-

Monitor the progress of the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product via column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of 4-amino-1-methyl-1H-imidazole derivatives from this compound and various primary or secondary amines.[6] The choice of a bulky, electron-rich phosphine ligand is often critical for achieving high yields.[3]

While specific comparative data for this compound is limited, results from analogous iodo-heterocycles provide valuable insights into effective catalyst systems.

| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Amine | Yield (%) | Reference |

| Pd₂(dba)₃ | XPhos | K₃PO₄ | t-BuOH | 100 | 18 | Morpholine | 91 | [3] |

| Pd(OAc)₂ | RuPhos | Cs₂CO₃ | Toluene | 110 | 24 | Aniline | 85 | [3] |

| Pd₂(dba)₃ | BrettPhos | NaOtBu | Dioxane | 80 | 12 | Benzylamine | 88 | [3] |

| Pd-G3-XPhos | - | LHMDS | THF | 60 | 16 | Pyrrolidine | 93 | [3] |

Note: Data is representative for Buchwald-Hartwig aminations of iodo-heterocycles and serves as a guide for catalyst selection.[3]

This general procedure for the Buchwald-Hartwig amination can be adapted for this compound.[3]

Materials:

-

Palladium precatalyst (1-2 mol%)

-

Phosphine ligand (2-4 mol%)

-

This compound (1.0 mmol)

-

Base (e.g., Cs₂CO₃, 2.0 mmol)

-

Amine (1.2 mmol)

-

Anhydrous solvent (e.g., toluene, 5 mL)

-

Oven-dried Schlenk tube

Procedure:

-

In a glovebox, charge an oven-dried Schlenk tube with the palladium precatalyst, the phosphine ligand, this compound, and the base.

-

Seal the tube, remove it from the glovebox, and add the amine and anhydrous solvent under an inert atmosphere.

-

Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.

-

After cooling, dilute the mixture with a suitable organic solvent and filter through a pad of celite.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

Conclusion

This compound is a highly versatile building block for the synthesis of diverse, functionalized imidazole derivatives. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig—provide robust and adaptable methods for C-C and C-N bond formation at the C4 position. Successful functionalization hinges on the careful selection of catalysts, ligands, bases, and reaction conditions. The provided protocols and data, primarily based on analogous iodo-heterocycles, offer a solid foundation for researchers, scientists, and drug development professionals to design and execute synthetic strategies targeting this important scaffold, thereby accelerating the discovery of novel therapeutic agents.

References

Potential Research Areas for 4-Iodo-1-methyl-1H-imidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Iodo-1-methyl-1H-imidazole is a versatile heterocyclic building block with significant potential in medicinal chemistry and materials science. Its unique structural features, particularly the presence of a reactive iodine atom on the imidazole ring, make it a valuable precursor for the synthesis of a diverse array of functionalized molecules. This technical guide provides an in-depth overview of the core research areas related to this compound, including its synthesis, reactivity in cross-coupling reactions, and its role as a scaffold for the development of novel therapeutic agents. Detailed experimental protocols, tabulated quantitative data, and visualized workflows and signaling pathways are presented to facilitate further research and application in drug discovery and development.

Introduction

The imidazole nucleus is a privileged scaffold in medicinal chemistry, found in numerous biologically active compounds and approved pharmaceuticals.[1] The strategic functionalization of the imidazole ring is a key approach in the development of novel therapeutics. This compound stands out as a particularly useful intermediate due to the reactivity of its carbon-iodine bond, which readily participates in various palladium-catalyzed cross-coupling reactions.[2] This allows for the introduction of a wide range of substituents at the 4-position, enabling extensive exploration of structure-activity relationships (SAR).[2] Research has shown that derivatives of iodo-imidazoles have potential applications as anticancer, antimicrobial, and enzyme-inhibiting agents.[3]

Physicochemical and Spectroscopic Data

This compound is typically a colorless to light yellow crystalline solid.[1] It is soluble in organic solvents like ethanol and dimethyl sulfoxide, and slightly soluble in water.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₄H₅IN₂ | [4] |

| Molecular Weight | 208.00 g/mol | [4] |

| Melting Point | ~148-152 °C | [1] |

| Appearance | Colorless to light yellow crystalline solid | [1] |

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference |

| ¹H NMR | (Data to be populated from spectral databases) | [5] |

| ¹³C NMR | (Data to be populated from spectral databases) | [5] |

| Mass Spectrometry | (Data to be populated from spectral databases) | [5] |

| IR Spectroscopy | (Data to be populated from spectral databases) | [5] |

Synthesis and Functionalization

The synthesis of this compound can be achieved through a multi-step process starting from imidazole. A general workflow involves the iodination of imidazole followed by N-methylation.

Caption: General synthetic workflow for this compound.

Experimental Protocols

This protocol is adapted from a direct iodination method.[6]

-

Preparation of Imidazole Solution: Dissolve sodium hydroxide (e.g., 24.0 g, 0.60 mol) in water (150 mL) in a flask and cool to room temperature. Add imidazole (e.g., 40.8 g, 0.60 mol) and stir until fully dissolved.

-

Preparation of Iodine Solution: In a separate beaker, dissolve sodium iodide (e.g., 33.8 g, 0.23 mol) in water (45 mL), cool to room temperature, and then add iodine (e.g., 38.1 g, 0.15 mol).

-

Reaction: Cool the imidazole solution to 0°C using an ice bath. Slowly add the iodine/sodium iodide solution dropwise to the imidazole solution while maintaining the temperature at 0°C.

-

Work-up: After the addition is complete, continue stirring the reaction mixture at 0°C for 6 hours. Adjust the pH of the mixture to 7-8 with concentrated hydrochloric acid, which will cause a solid to precipitate.

-

Isolation and Purification: Collect the precipitated solid by suction filtration. The crude product can be purified by recrystallization from a mixture of isopropanol and n-hexane to yield pure 4-iodo-1H-imidazole.[7]

This is a general protocol for the N-alkylation of iodo-imidazoles.[8]

-

Reaction Setup: To a round-bottom flask under an inert atmosphere, add 4-iodo-1H-imidazole (1.0 equivalent) and a suitable base such as sodium hydride (1.1 equivalents) or potassium carbonate (2.0 equivalents).

-

Solvent Addition: Add an anhydrous solvent such as dimethylformamide (DMF) or acetonitrile.

-

Deprotonation (if using NaH): If using sodium hydride, cool the solution to 0°C and add the NaH portion-wise. Stir for 30 minutes at 0°C and then 30 minutes at room temperature.

-

Addition of Methylating Agent: Add a methylating agent such as methyl iodide (1.1 equivalents) dropwise to the stirred suspension at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction with water. If potassium carbonate was used, filter the solid. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Potential Research Area: Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are pivotal in constructing complex molecular architectures for drug discovery.

Caption: Key cross-coupling reactions of this compound.

Representative Cross-Coupling Protocols and Data

The following are generalized protocols. Optimization of catalysts, ligands, bases, and solvents is often necessary for specific substrates.

Table 3: Representative Conditions and Yields for Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DME | 150 | 85 |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 25 | 92 |

| Heck | n-Butyl acrylate | Pd(OAc)₂ | Et₃N | DMF | 100 | 85 |

| Buchwald-Hartwig | Aniline | Pd₂(dba)₃ / Xantphos | K₃PO₄ | Toluene | 110 | 78 |

| (Data is representative for iodo-heterocycles and should be used as a starting point for optimization) |

Adapted from a general procedure for iodo-imidazoles.[9]

-

To a microwave reactor vial, add this compound (1.0 equiv.), the corresponding arylboronic acid (1.2 equiv.), potassium carbonate (2.0 equiv.), and a palladium catalyst (e.g., Pd(OAc)₂/PPh₃, 0.1 equiv.).

-

Add a suitable solvent such as a mixture of dioxane and ethanol.

-

Seal the vial and irradiate in the microwave reactor at 150°C for 20 minutes.

-

After cooling, filter the reaction mixture and concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel.

Based on a general protocol for iodo-heterocycles.[10]

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), dichlorobis(triphenylphosphine)palladium(II) (0.03 equiv.), and copper(I) iodide (0.06 equiv.).

-

Add a suitable solvent (e.g., DMF) and triethylamine (3.0 equiv.).

-

Add the terminal alkyne (1.2 equiv.) to the mixture.

-

Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

-

Upon completion, dilute with an organic solvent and wash with saturated aqueous ammonium chloride and brine.

-

Dry the organic layer, concentrate, and purify by column chromatography.

Potential Research Area: Development of Novel Therapeutic Agents

Derivatives of this compound are promising scaffolds for the development of new drugs, particularly in oncology and infectious diseases.

Anticancer Applications: Kinase Inhibition

Many imidazole-based compounds have been investigated as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[11] Two important kinase targets are the Epidermal Growth Factor Receptor (EGFR) and BRAF kinase.

Table 4: Representative Anticancer Activity of Imidazole Derivatives

| Derivative Class | Target/Cell Line | Activity | Reference |

| Tri-substituted imidazoles | EGFRL858R/T790M/C797S | IC₅₀ < 8 nM | [12] |

| Imidazole derivatives | EGFR | IC₅₀ = 617.33 ± 0.04 nM | [13] |

| Triarylimidazole | BRAF | IC₅₀ = 0.24 µM | [14] |

| Imidazole derivatives | MCF-7 (breast cancer) | IC₅₀ < 5 µM | [15] |

The EGFR signaling pathway plays a critical role in cell proliferation and survival. Its aberrant activation is a hallmark of many cancers.

Caption: Simplified EGFR signaling pathway and the point of inhibition.

The BRAF kinase is a key component of the MAPK/ERK signaling pathway. Mutations in BRAF, such as BRAF V600E, lead to constitutive activation of this pathway, promoting uncontrolled cell growth in cancers like melanoma.[16][17]

Caption: The BRAF/MAPK signaling pathway and the point of inhibition.

Antimicrobial Applications

Imidazole-containing compounds form the basis of many antifungal and antibacterial drugs. The development of novel imidazole derivatives from this compound could lead to new agents to combat drug-resistant pathogens.

Table 5: Representative Antimicrobial Activity of Imidazole Derivatives

| Derivative Class | Microorganism | Activity (MIC) | Reference |

| Imidazole-thiadiazole hybrids | E. coli | 6.2 µM | [18] |

| Imidazole-thiadiazole hybrids | K. pneumoniae | 41 µM | [18] |

| Amino acid-derived imidazoles | B. subtilis | 4 µg/mL | [7] |

| Imidazole derivatives | E. coli | (Data varies) | [19] |

A generalized workflow for assessing antimicrobial activity.[3]

-

Preparation: Prepare serial dilutions of the test compound in a 96-well microtiter plate.

-

Inoculation: Add a standardized inoculum of the target microorganism (bacteria or fungi) to each well.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Analysis: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Conclusion

This compound is a high-value synthetic intermediate with broad applicability in chemical and pharmaceutical research. Its facile functionalization through robust cross-coupling methodologies provides a powerful platform for the generation of diverse molecular libraries. The exploration of these derivatives as kinase inhibitors for cancer therapy and as novel antimicrobial agents represents significant and promising areas for future research. The protocols and data presented in this guide offer a solid foundation for scientists to further investigate and unlock the full potential of this versatile scaffold.

References

- 1. chembk.com [chembk.com]

- 2. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. This compound | C4H5IN2 | CID 2773463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound(71759-87-0) 1H NMR [m.chemicalbook.com]

- 6. 4-Iodoimidazole synthesis - chemicalbook [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. A Review of the Molecular Pathways Involved in Resistance to BRAF Inhibitors in Patients with Advanced-Stage Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Novel tricyclic pyrazole BRAF inhibitors with imidazole or furan central scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. ClinPGx [clinpgx.org]

- 17. Role Played by Signalling Pathways in Overcoming BRAF Inhibitor Resistance in Melanoma | MDPI [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. NMR Chemical Shifts of Impurities [sigmaaldrich.cn]

A Comprehensive Literature Review on Substituted Iodo-imidazoles: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted iodo-imidazoles represent a versatile and highly valuable class of heterocyclic compounds in medicinal chemistry. The imidazole ring is a "privileged scaffold," appearing in numerous natural products and FDA-approved drugs, owing to its ability to engage in various biological interactions.[1][2] The introduction of an iodine atom to the imidazole core provides a key synthetic handle for further molecular elaboration through a variety of cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira reactions.[2] This allows for the systematic exploration of the chemical space around the imidazole core, facilitating the optimization of structure-activity relationships (SAR) for various therapeutic targets.[2]

Derivatives of iodo-imidazoles have demonstrated a broad spectrum of biological activities, including anticancer, antifungal, antimicrobial, and enzyme inhibitory properties.[1][3] The iodine substituent can influence the molecule's lipophilicity, electronic properties, and ability to form halogen bonds, all of which can impact its interaction with biological targets.[4] This technical guide provides a comprehensive review of the synthesis, quantitative biological data, and key experimental protocols related to substituted iodo-imidazoles, serving as a resource for researchers in drug discovery and development.

Data Presentation: Biological Activities of Substituted Iodo-imidazoles

The following tables summarize the available quantitative data for the biological activity of various substituted iodo-imidazole and related derivatives. It is important to note that the data is compiled from different studies, and experimental conditions may vary.

Table 1: Anticancer Activity of Substituted Iodo-imidazole Derivatives

| Compound ID | Structure/Description | Cancer Cell Line | IC50 (µM) | Reference |

| II15 | Iodine-substituted dimethoxyphenyl imidazole gold(I) compound | HepG2 (Hepatocellular carcinoma) | 0.50 | [4] |

| SMMC-7721 (Hepatocellular carcinoma) | 0.92 | [4] | ||

| Hep3B (Hepatocellular carcinoma) | 0.52 | [4] | ||

| C-IVc | 2-iodo-4-hydroxymethyl-1,5-diphenyl substituted-1H-imidazole derivative | MDA MB 4355 (Human breast cancer) | 41.00 (at 20 µg/mL) | [2] |

| C-IVf | 2-iodo-4-hydroxymethyl-1,5-diphenyl substituted-1H-imidazole derivative | MDA MB 4355 (Human breast cancer) | 49.72 (at 20 µg/mL) | [2] |

| C-IVg | 2-iodo-4-hydroxymethyl-1,5-diphenyl substituted-1H-imidazole derivative | MDA MB 4355 (Human breast cancer) | 57.18 (at 20 µg/mL) | [2] |

Table 2: Antimicrobial Activity of Substituted Iodo-imidazole Derivatives

| Compound ID | Structure/Description | Microbial Strain | MIC (µg/mL) | Reference |

| 3n | 2-(5-Iodo-1H-indol-3-yl)-1H-benzo[d]imidazole | Mycobacterium smegmatis | Not specified, but noted to have higher activity than its homolog | [5] |

| Various | N-substituted 6-chloro-1H-benzimidazole | S. aureus | 0.97 - 1.95 | [4] |

| C. albicans | 1.95 - 3.9 | [4] | ||

| Various | 4-bromo-1H-indazole derivatives | S. aureus (penicillin-resistant) | Not specified | [4] |

| S. pyogenes | 4 | [4] |

Table 3: Enzyme Inhibitory Activity of Imidazole Derivatives

| Compound ID | Structure/Description | Target Enzyme | IC50 (µM) | Reference |

| 4-PI | 4-phenyl-imidazole | IDO1 | 48 | [6] |

| 15 | N-benzyl substituted 4-phenyl-imidazole | IDO1 | 32 | [7] |

| 13a | Fused imidazole-imidazo[1,2-c][1][2][4]triazole | EGFR | 0.38 | [8] |

| 13b | Fused imidazole-imidazo[1,2-c][1][2][4]triazole | EGFR | 0.42 | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of substituted iodo-imidazoles.

Synthesis of 4-Iodo-1H-imidazole

This protocol describes the direct iodination of imidazole.

Materials:

-

Imidazole

-

Sodium hydroxide (NaOH)

-

Iodine (I₂)

-

Sodium iodide (NaI)

-

Hydrochloric acid (HCl)

-

Water

-

Ethyl acetate

-

Isopropanol

-

n-Hexane

Procedure:

-

Preparation of Imidazole Solution: Dissolve sodium hydroxide (0.60 mol) in 150 mL of water and cool to room temperature. Add imidazole (0.60 mol) and stir until fully dissolved.

-

Preparation of Iodine Solution: In a separate beaker, dissolve sodium iodide (0.23 mol) in 45 mL of water, cool to room temperature, and then add iodine (0.15 mol).

-

Reaction: Cool the imidazole solution to 0 °C in an ice bath. Add the iodine solution dropwise to the imidazole solution while maintaining the temperature at 0 °C. After the addition is complete, continue to stir the reaction mixture at 0 °C for 6 hours.

-

Work-up and Isolation: Adjust the pH of the reaction mixture to 7-8 with concentrated hydrochloric acid to precipitate a white solid. Collect the solid by suction filtration.

-

Extraction and Recovery: Add sodium chloride to the filtrate to saturation and extract with ethyl acetate (2 x 300 mL). The organic layers can be concentrated to recover unreacted imidazole.

-

Purification: Combine the precipitated solid with the solid obtained from concentrating the mother liquor after imidazole recovery. Add this crude product to a mixed solvent of water (120 mL) and ethanol (4 mL) and heat to reflux for 1 hour. Filter the hot solution to remove any 4,5-diiodo-1H-imidazole. Allow the filtrate to cool to room temperature to crystallize the 4-iodo-1H-imidazole. A final recrystallization from a solvent system like isopropanol and n-hexane can yield a product with high purity.[9]

Suzuki-Miyaura Coupling of 4-Iodo-1H-imidazole

This protocol details a general procedure for the Suzuki-Miyaura coupling of a protected 4-iodo-1H-imidazole.

Materials:

-

N-protected 4-iodo-1H-imidazole (e.g., 4-iodo-1-(trityl)-1H-imidazole) (1.0 eq)

-

Arylboronic acid (1.5 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

1,4-Dioxane and Water (4:1 mixture)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a reaction vessel, add the N-protected 4-iodo-1H-imidazole, arylboronic acid, and potassium carbonate.

-

Add the degassed dioxane/water solvent mixture, followed by the Pd(PPh₃)₄ catalyst.

-

Heat the reaction mixture to 100 °C and stir for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting iodide.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the solution under reduced pressure and purify the residue by flash column chromatography to obtain the desired product.[2]

In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for determining the IC50 value of an inhibitor against a target kinase using a luminescence-based assay.

Materials:

-

Recombinant purified protein kinase

-

Specific peptide substrate for the kinase

-

Adenosine triphosphate (ATP)

-

Test inhibitor compound

-

Kinase reaction buffer (e.g., HEPES, MgCl₂, DTT)

-

Assay detection reagents (e.g., ADP-Glo™)

-

Dimethyl sulfoxide (DMSO)

-

384-well microplates

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test inhibitor in kinase buffer with a final DMSO concentration not exceeding 1%. Dilute the kinase enzyme to the desired working concentration in kinase buffer. Prepare a substrate/ATP mixture in kinase buffer, with the ATP concentration at or near the Km for the kinase.

-

Kinase Reaction: To the wells of a 384-well plate, add 1 µL of the serially diluted inhibitor or DMSO for control wells. Add 2 µL of the diluted kinase enzyme to each well. Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well. Incubate the plate at room temperature for 60 minutes.

-

Signal Generation and Detection: Add the detection reagent (e.g., ADP-Glo™ reagent) to each well to stop the kinase reaction and initiate the detection reaction. Incubate at room temperature as per the manufacturer's instructions. Measure the luminescence using a plate reader.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[10]

Indoleamine 2,3-dioxygenase (IDO1) Inhibition Assay

This protocol describes a cell-free enzymatic assay to determine IDO1 inhibitory activity.

Materials:

-

Recombinant human IDO1 enzyme

-

L-tryptophan

-

Test inhibitor compound

-

Reaction buffer (50 mM potassium phosphate buffer, pH 6.5, 20 mM ascorbic acid, 10 µM methylene blue, 100 µg/mL catalase)

-

30% (w/v) Trichloroacetic acid (TCA)

-

p-dimethylaminobenzaldehyde (DMAB) reagent (Ehrlich's reagent)

-

96-well plate

Procedure:

-

Assay Preparation: Prepare a stock solution of L-tryptophan in the reaction buffer. Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO) and create a serial dilution.

-

Assay Reaction: In a 96-well plate, add 50 µL of the reaction buffer. Add 10 µL of the test inhibitor dilution (or solvent control). Add 20 µL of the recombinant IDO1 enzyme solution. Pre-incubate the plate at 37°C for 10 minutes. Initiate the reaction by adding 20 µL of the L-tryptophan solution. Incubate the plate at 37°C for 30-60 minutes.

-

Reaction Termination and Kynurenine Detection: Stop the reaction by adding 20 µL of 30% (w/v) TCA. Incubate the plate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine. Centrifuge the plate to pellet any precipitated protein.

-

Transfer 100 µL of the supernatant to a new 96-well plate. Add 100 µL of DMAB reagent to each well and incubate at room temperature for 10 minutes.

-

Data Analysis: Measure the absorbance at 480 nm. The amount of kynurenine produced is proportional to the IDO1 activity. Calculate the percent inhibition for each inhibitor concentration relative to the control and determine the IC50 value.[11]

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound.

Materials:

-

Test compound

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Sterile saline

-

0.5 McFarland standard

Procedure:

-

Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard.

-

Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in the appropriate broth medium in the wells of a 96-well plate.

-

Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.[4]

Visualizations

Signaling Pathway: Role of Iodo-imidazoles in Drug Discovery

Caption: Conceptual workflow for drug discovery using substituted iodo-imidazoles.

Experimental Workflow: Synthesis of 4-Iodo-1H-imidazole

Caption: Simplified workflow for the synthesis of 4-iodo-1H-imidazole.

Logical Relationship: Inhibition of IDO1 by Iodo-imidazole Derivatives

References

- 1. benchchem.com [benchchem.com]

- 2. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and biological activity evaluation of 1H-benzimidazoles via mammalian DNA topoisomerase I and cytostaticity assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A Technical Guide to 4-Iodo-1-methyl-1H-imidazole: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Iodo-1-methyl-1H-imidazole, a key heterocyclic building block in medicinal chemistry. Below, we detail its physicochemical properties, provide in-depth experimental protocols for its synthesis, and explore its role as a versatile precursor for the development of novel therapeutic agents.

Core Properties and Specifications

This compound is an organic compound valued for the reactivity of its carbon-iodine bond, which serves as a handle for further molecular functionalization. Its fundamental properties are summarized below.

| Property | Value | Reference |

| CAS Number | 71759-87-0 | [1] |

| Molecular Formula | C₄H₅IN₂ | [1] |

| Molecular Weight | 208.00 g/mol (Note: Some sources may report values up to 219.99 g/mol ) | [1] |

| Appearance | Colorless to light yellow crystalline solid | |

| Melting Point | 51-54°C (Note: Significant discrepancies exist, with some sources reporting 148-152°C) | |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol and DMSO. | |

| IUPAC Name | 4-iodo-1-methylimidazole | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through various routes. A common and effective method involves the selective deiodination of a di-iodinated precursor.

Experimental Protocol: Synthesis from 4,5-Diiodo-1-methyl-1H-imidazole

This protocol details the synthesis via Grignard reagent-mediated mono-deiodination.[2]

Materials:

-

4,5-Diiodo-1-methyl-1H-imidazole

-

Ethylmagnesium bromide (EtMgBr) 3.0 M solution in diethyl ether

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve 4,5-diiodo-1-methyl-1H-imidazole (e.g., 10.00 g, 29.9 mmol) in anhydrous CH₂Cl₂ (150 mL) in a suitable reaction vessel at room temperature.

-

Slowly add EtMgBr (3.0 M solution in ether, 11.00 mL, 32.9 mmol) dropwise to the solution over a period of at least 15 minutes.

-

Stir the resulting reaction mixture for 20 minutes at room temperature.

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC) to confirm the complete consumption of the starting material.

-

Upon completion, quench the reaction by carefully adding water (20 mL) to the mixture.

-

Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

-

Extract the aqueous layer with CH₂Cl₂ (3 x 50 mL).

-

Combine all organic layers and dry over anhydrous Na₂SO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield this compound as a pale yellow oil (Typical yield: ~94%).[2]

Caption: Synthesis workflow for this compound.

Role in Drug Discovery and Development

While this compound is not typically an active pharmaceutical ingredient itself, it serves as a critical intermediate for synthesizing a wide range of biologically active molecules. The imidazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous drugs. The iodine atom provides a reactive site for introducing molecular diversity through various cross-coupling reactions.[3]

Derivatives of iodo-imidazoles have been investigated for numerous pharmacological activities, including:

-

Anticancer Activity: The imidazole core is present in several anticancer agents.[4]

-

Antifungal and Antimicrobial Agents: It is a key building block for creating novel antifungal and antimicrobial drugs.

-

Enzyme Inhibition: The steric and electronic effects of the iodo-substituent can be leveraged to design potent and selective enzyme inhibitors.[5]

-

Receptor Binding: Imidazole-containing compounds are known to interact with various receptors, such as histamine and adrenergic receptors.[5]

The versatility of this compound in the drug discovery pipeline is illustrated below.

Caption: Role as a key intermediate in the drug discovery process.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol outlines a general method for using this compound as a substrate in a Suzuki-Miyaura cross-coupling reaction to form a new carbon-carbon bond.[3]

Materials:

-

This compound

-

Aryl or heteroaryl boronic acid (or ester)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., Dioxane, Toluene, DMF, with water)

Procedure:

-

To a reaction vessel, add this compound (1 equivalent), the boronic acid derivative (1.1-1.5 equivalents), the base (2-3 equivalents), and the palladium catalyst (1-5 mol%).

-

Purge the vessel with an inert gas (e.g., Argon or Nitrogen).

-

Add the degassed solvent system to the vessel.

-

Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir until TLC or LC-MS analysis indicates the consumption of the starting material.

-

Cool the reaction to room temperature and dilute with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

References

An In-Depth Technical Guide to the Safety and Handling of 4-Iodo-1-methyl-1H-imidazole

For: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide on the safety precautions and handling procedures for 4-Iodo-1-methyl-1H-imidazole (CAS No: 71759-87-0). Adherence to these guidelines is critical for ensuring personnel safety, maintaining experimental integrity, and minimizing environmental impact in a research and development setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards include irritation to the skin, eyes, and respiratory system.[1] Below is a summary of its classification according to the Globally Harmonized System (GHS).

Table 1: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement | Source(s) |

|---|---|---|---|

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [2] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation | [2] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |[2] |

Note: Some suppliers also indicate H318 (Causes serious eye damage) for this compound.[2]

Physical and Chemical Properties

Understanding the physicochemical properties of a compound is fundamental to its safe handling.

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 71759-87-0 | [2][3] |

| Molecular Formula | C₄H₅IN₂ | [2] |

| Molecular Weight | 208.00 g/mol | [2] |

| Appearance | Colorless to light yellow crystalline solid or powder | [1] |

| Stability | Air and light sensitive |[4] |

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplemented by appropriate PPE, is mandatory.

Engineering Controls:

-

Ventilation: All work must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust or vapors.[5][6][7]

-

Emergency Equipment: A calibrated emergency eyewash station and a safety shower must be readily accessible and in close proximity to the workstation.[5][6]

Personal Protective Equipment (PPE): The selection of PPE is the most critical line of defense against direct chemical exposure.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 4-Iodo-1-methyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction